
2,5-dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C10H6Cl2FN3. This compound is known for its unique chemical structure, which includes a pyrimidine ring substituted with chlorine and fluorine atoms, as well as a methylated amine group. It is primarily used in research and development within the fields of chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloropyrimidine and 4-fluoroaniline.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using nitrogen or argon gas, to prevent unwanted side reactions.
Catalysts and Solvents: Common catalysts include palladium on carbon (Pd/C) or other transition metal catalysts. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used to dissolve the reactants.
Reaction Steps: The 2,5-dichloropyrimidine undergoes nucleophilic substitution with 4-fluoroaniline, followed by methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
2,5-Dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
The major products formed from these reactions include substituted pyrimidines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,5-Dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,5-dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.
類似化合物との比較
Similar Compounds
2,5-Dichloro-N-(4-fluorophenyl)pyrimidin-4-amine: Similar structure but lacks the methyl group on the amine.
2,5-Dichloro-N-(4-fluorophenyl)benzenesulfonamide: Contains a sulfonamide group instead of a pyrimidine ring.
2,5-Dichloro-N-(4-fluorophenyl)ethylamine: Contains an ethyl group instead of a pyrimidine ring.
Uniqueness
2,5-Dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C11H8Cl2FN3 |
|---|---|
分子量 |
272.10 g/mol |
IUPAC名 |
2,5-dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H8Cl2FN3/c1-17(8-4-2-7(14)3-5-8)10-9(12)6-15-11(13)16-10/h2-6H,1H3 |
InChIキー |
VDDBYBYZRZGNCU-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)F)C2=NC(=NC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt](/img/structure/B13850847.png)
![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)

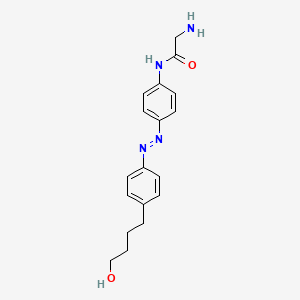
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)

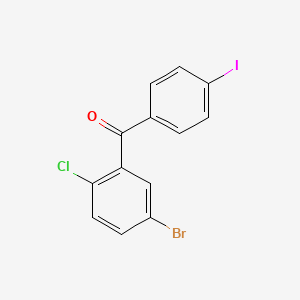
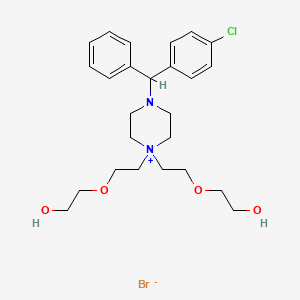
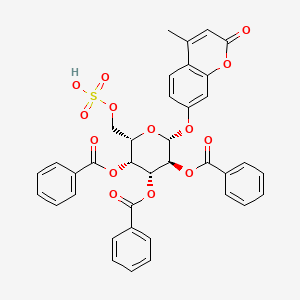
![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)
![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)
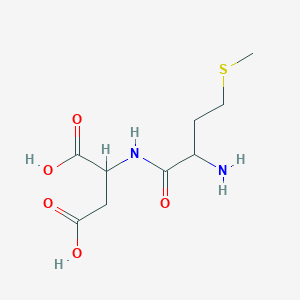
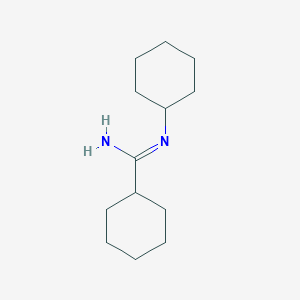
![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)
